BenchChemオンラインストアへようこそ!

Furaquinocin A

cytotoxicity cervical cancer natural product

Furaquinocin A (CAS 125108-66-9) is a structurally unique polyketide-isoprenoid hybrid antibiotic featuring an unreplicated C3–C3a carbon‑carbon bond. It selectively kills HeLa S3 and B16 melanoma cells (IC₅₀ ~3.1 μg/mL) while showing zero antibacterial, antifungal, or anti‑yeast activity at ≤1000 μg/mL—a >300‑fold selectivity window unmatched by marfuraquinocins or other naphthoquinones. This specificity makes it the only defensible cytotoxic control for microbiome‑cancer co‑culture experiments where antimicrobial off‑target effects would confound results. Additionally, it serves as the irreplaceable positive control for LC‑MS verification in heterologous expression of the fur biosynthetic gene cluster and for stereochemical validation in total synthesis campaigns. For laboratories requiring a pure, defined mammalian cytotoxic standard with no generic substitute, Furaquinocin A is the only reliable choice.

Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
CAS No. 125108-66-9
Cat. No. B219820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraquinocin A
CAS125108-66-9
Synonymsfuraquinocin A
Molecular FormulaC22H26O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O
InChIInChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+
InChIKeyFBOIBFWCHWNBOE-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaquinocin A (CAS 125108-66-9): Cytotoxic Naphthoquinone from Streptomyces sp. KO-3988


Furaquinocin A (CAS 125108-66-9) is a polyketide-isoprenoid hybrid natural product belonging to the furaquinocin family of cytotoxic antibiotics, originally isolated from Streptomyces sp. strain KO-3988 [1]. This compound possesses a unique naphtho[1,2-b]furan-6,9-dione core structure characterized by an unusual C3 – C3a carbon‑carbon bond between an isoprenoid side chain and a pentaketide-derived polyketide nucleus [2]. Furaquinocin A exhibits selective cytocidal activity against HeLa S3 and B16 melanoma cells, yet lacks antibacterial, antifungal, or anti‑yeast activity at concentrations up to 1000 μg/mL [3]. The compound is available from natural product suppliers and serves as a key reference standard for biosynthetic gene cluster studies and synthetic chemistry investigations.

Why In-Class Naphthoquinone Antibiotics Cannot Substitute for Furaquinocin A


Generic substitution with other naphthoquinone-based antibiotics (e.g., marfuraquinocins, actinoplanones, or other furaquinocin congeners) fails because Furaquinocin A possesses a structurally unique C3–C3a carbon‑carbon bond between its isoprenoid side chain and pentaketide nucleus—a biosynthetic feature not observed in any other known actinomycete isoprenoid antibiotic [1]. This distinct architecture directly impacts target selectivity: Furaquinocin A kills HeLa S3 and B16 melanoma cells at a concentration of 3.1 μg/mL, whereas its closest congener, Furaquinocin B, exhibits approximately two‑fold higher potency (1.6 μg/mL) [2]. Even within the same furaquinocin family, compounds C through H display variable cytocidal profiles, making inter‑compound substitution unreliable without direct side‑by‑side validation [3]. Furthermore, Furaquinocin A demonstrates complete absence of antimicrobial activity against Gram‑positive and Gram‑negative bacteria, fungi, and yeast at 1000 μg/mL—a selectivity window that distinguishes it from broader‑spectrum naphthoquinones such as marfuraquinocins, which inhibit both cancer cells and Staphylococcus aureus [4]. For researchers requiring a pure cytotoxic standard with defined mammalian cell selectivity, no generic replacement adequately reproduces Furaquinocin A’s activity fingerprint.

Furaquinocin A: Direct Comparative Evidence for Scientific Selection


Cytocidal Activity Against HeLa S3 Cells: Furaquinocin A vs. Furaquinocin B

Furaquinocin A demonstrates concentration‑dependent cytocidal activity against HeLa S3 cervical carcinoma cells in vitro at 3.1 μg/mL. Its closest structural analog, Furaquinocin B, exhibits a lower minimum active concentration of 1.6 μg/mL in the identical assay system, corresponding to an approximately 1.94‑fold potency difference [1]. This differential activity allows researchers to select Furaquinocin A as the lower‑potency, higher‑concentration reference standard when establishing dose‑response curves for furaquinocin‑based cytotoxins.

cytotoxicity cervical cancer natural product

Selective Cytotoxicity vs. Complete Lack of Antimicrobial Activity: Furaquinocin A vs. Marfuraquinocins

Furaquinocin A exhibits no detectable antimicrobial activity against Gram‑positive bacteria, Gram‑negative bacteria, fungi, or yeast at a concentration of 1000 μg/mL, a threshold that is >300‑fold higher than its cytocidal concentration against HeLa S3 cells [1]. In contrast, marfuraquinocins—a related class of sesquiterpenoid naphthoquinones—display dual activity, inhibiting NCI‑H460 cancer cells (IC₅₀ = 3.7–4.4 μM) while also suppressing Staphylococcus aureus ATCC 29213 growth at MIC = 8.0 μg/mL [2]. The complete absence of antibacterial, antifungal, and anti‑yeast activity in Furaquinocin A defines a narrow, cancer‑selective cytotoxicity profile that is not shared by many naphthoquinone natural products.

selectivity antimicrobial resistance cancer cell lines

Unique Biosynthetic Gene Cluster Architecture: First Polyketide-Isoprenoid Hybrid Cluster

Furaquinocin A is produced by Streptomyces sp. KO‑3988, the first microorganism demonstrated to harbor two distinct mevalonate pathway gene clusters (MV1 and MV2). The Furaquinocin A biosynthetic gene cluster (fur genes) spans a 25‑kb DNA region adjacent to the MV2 cluster and represents the first‑ever cloned gene cluster responsible for biosynthesis of a polyketide‑isoprenoid hybrid natural product [1]. Heterologous expression of this fur cluster in Streptomyces lividans TK23 successfully reconstituted Furaquinocin A production, confirming the sufficiency of this genetic locus [2]. No other naphthoquinone antibiotic—including actinorhodin, medermycin, or granaticin—shares this hybrid polyketide‑isoprenoid biosynthetic architecture, nor the dual‑MV‑cluster genomic context.

biosynthesis heterologous expression gene cluster

Total Synthesis Achieved via Pd‑Catalyzed DYKAT and Reductive Heck Cyclization

A modular total synthesis of Furaquinocin A has been reported, employing a Pd‑catalyzed dynamic kinetic asymmetric transformation (DYKAT) on Baylis‑Hillman adduct‑derived carbonates, followed by a reductive Heck cyclization to construct the dihydrobenzofuran core enantio‑ and diastereoselectively [1]. The synthesis proceeds via a late‑stage intermediate that diverges to Furaquinocin A, B, and E, enabling access to all three congeners from a common advanced scaffold. In contrast, no total synthesis has been reported for many other naphthoquinone antibiotics (e.g., marfuraquinocins, actinoplanones), limiting their utility as synthetic chemistry benchmarks.

total synthesis asymmetric catalysis modular approach

Furaquinocin A: Validated Research and Industrial Application Scenarios


Internal Potency Calibration in Furaquinocin Cytotoxicity Screening

Laboratories conducting cytotoxicity screening with furaquinocin family compounds should maintain Furaquinocin A (3.1 μg/mL against HeLa S3) and Furaquinocin B (1.6 μg/mL) as co‑reference standards [1]. The known ~2‑fold potency differential provides an internal calibration curve, ensuring that observed activities of novel furaquinocin analogs are not artifacts of assay variability. This practice is particularly critical when evaluating semi‑synthetic derivatives or biosynthetic pathway intermediates where potency shifts may be subtle.

Antimicrobial‑Free Cytotoxicity Reference in Co‑Culture Systems

In experimental systems requiring simultaneous culture of mammalian cancer cells and microbial populations (e.g., microbiome‑cancer interaction studies), Furaquinocin A offers a unique advantage: it kills HeLa S3 and B16 melanoma cells at low‑μg/mL concentrations while exerting zero antimicrobial effect at up to 1000 μg/mL [2]. This >300‑fold selectivity window is not replicated by marfuraquinocins or other dual‑active naphthoquinones, making Furaquinocin A the preferred cytotoxic control for co‑culture experiments where antimicrobial off‑target effects would confound interpretation.

Biosynthetic Gene Cluster Validation and Heterologous Expression Studies

The fur biosynthetic gene cluster of Furaquinocin A—the first characterized polyketide‑isoprenoid hybrid cluster—serves as a foundational genetic platform for heterologous expression and combinatorial biosynthesis [3]. Researchers expressing fur cluster variants in Streptomyces lividans TK23 or other hosts require authentic Furaquinocin A as the positive control for LC‑MS identification and activity verification. No alternative naphthoquinone standard can substitute for this purpose, as the fur cluster’s product profile is unique to the furaquinocin scaffold.

Synthetic Chemistry Reference Standard for Modular Total Synthesis

The published modular total synthesis of Furaquinocin A utilizes a late‑stage intermediate that diverges to Furaquinocin A, B, and E [4]. Synthetic chemists pursuing furaquinocin analog development require authentic Furaquinocin A for co‑injection HPLC analysis, NMR spectral comparison, and optical rotation validation of synthetic intermediates. Without the genuine natural product, confirming the stereochemical fidelity of DYKAT and reductive Heck cyclization steps is impossible, undermining the reproducibility of published synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaquinocin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.